AZD2014 - 1009298-59-2

AZD2014

Catalog Number: EVT-287833
CAS Number: 1009298-59-2
Molecular Formula: C25H30N6O3
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD2014, also known as AZD2014, is a potent, selective, orally bioavailable, adenosine triphosphate (ATP)-competitive, small-molecule inhibitor of the mechanistic target of rapamycin (mTOR) kinase. [] It is a second-generation mTOR inhibitor that effectively inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). [, , , , , , , , , ] AZD2014 exhibits greater inhibitory activity against mTORC1 compared to rapamycin, a first-generation allosteric mTOR inhibitor. [] This compound is a close analog of AZD8055, another dual mTORC1/2 inhibitor, but with improved pharmacokinetics. []

AZD2014 plays a significant role in scientific research, particularly in the field of cancer biology, due to its ability to effectively inhibit the mTOR pathway, which is frequently dysregulated in various cancers. [, , , , , , , ] Preclinical studies have demonstrated promising antitumor activity of AZD2014 in various cancer models, including breast cancer, pancreatic cancer, acute lymphoblastic leukemia (ALL), and others. [, , , , , , , , , , , , , , , , , , , , , , ]

Mechanism of Action
  • Inhibition of Translation Initiation: AZD2014 potently inhibits the phosphorylation of mTORC1 substrates p-S6K (Ser240-244) and p-4EBP1 (Thr37/46), which are key regulators of translation initiation. [, , ] This leads to reduced protein synthesis and cell growth.
  • Inhibition of mTORC2 Signaling: Unlike first-generation mTOR inhibitors, AZD2014 inhibits mTORC2 activity, as evidenced by the downregulation of its target p-Akt (Ser473). [, , , , ] This prevents the feedback activation of Akt signaling, which can contribute to resistance to mTORC1 inhibitors.
  • Induction of Autophagy: AZD2014 treatment induces autophagy in cancer cells, as demonstrated by the conversion of the autophagosomal marker LC3-I to LC-II. [, ] Autophagy can be a cell survival mechanism under stress conditions, but prolonged or excessive autophagy can also lead to cell death.
  • Modulation of Chaperone Proteins: AZD2014 downregulates anti-apoptotic chaperone proteins HSP70 and HSP90. [] These proteins play a role in protecting cancer cells from stress and apoptosis, and their inhibition can contribute to cell death.
  • Induction of Apoptosis: AZD2014 induces apoptosis in cancer cells, as indicated by an increased sub-G1 fraction, cleaved caspase-9, and upregulation of pro-apoptotic proteins like VDAC and histone H1. [, ]
  • Impairment of Cellular Metabolism: AZD2014 disrupts key metabolic pathways in cancer cells, including glycolysis/gluconeogenesis, fatty acid synthesis, asparate and glutamate metabolism, and nucleotide metabolism. [, ] This can deprive cancer cells of essential nutrients and energy, leading to growth inhibition and cell death.
  • Epigenetic Modifications: In combination with L-asparaginase, AZD2014 downregulates DNA methyltransferase Dnmt1 and histone-binding protein RBBP4, suggesting potential epigenetic modifications. []
  • Inhibition of Immune Cell Signaling: AZD2014 inhibits mTORC1 and 2 signaling in dendritic cells and T cells, suppressing immune cell differentiation, proliferation, and alloreactive T cell responses. []
Physical and Chemical Properties Analysis
  • Solubility: AZD2014 is formulated as an oral solution for administration in preclinical and clinical studies. [] This suggests it is soluble in aqueous solutions.
  • Pharmacokinetics: AZD2014 is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-1.75 hours. [, ] It has a short half-life of approximately 3.3-5.6 hours. [, ]
Applications
    • Breast Cancer: AZD2014 has shown efficacy in both hormone-sensitive and hormone-resistant ER+ breast cancer models. [, , , ] Studies have explored its combination with fulvestrant, an estrogen receptor antagonist, and palbociclib, a CDK4/6 inhibitor. [, ]
    • Pancreatic Cancer: AZD2014 inhibits the growth of human and murine pancreatic cancer cell lines. [] Combinations with gemcitabine have shown synergistic effects. []
    • Acute Lymphoblastic Leukemia (ALL): AZD2014 effectively inhibits the growth of various ALL cell lines, including T-ALL and B-ALL, particularly those with activated mTOR signaling. [, ] Combinations with L-asparaginase in T-ALL and JAK2 inhibitor TG101348 in B-ALL have demonstrated enhanced anti-proliferative effects. [, ]
    • Diffuse Intrinsic Pontine Glioma (DIPG): AZD2014 shows significant inhibitory advantage over mTORC1 inhibition alone in DIPG cell lines. [, ] The mechanism appears to involve senescence induction through AKT inhibition. [] Synergy with radiation therapy has also been observed. []
    • Glioblastoma: AZD2014 enhances the radiosensitivity of glioblastoma stem-like cells in vitro and in vivo. [] This effect may involve inhibition of DNA repair. []
    • Oral Squamous Cell Carcinoma (OSCC): AZD2014 radiosensitizes OSCC cells by inhibiting the AKT/mTOR axis and inducing cell cycle arrest. []
    • Ovarian Cancer: The combination of AZD2014 and paclitaxel shows promising activity in ovarian cancer models, including cisplatin-resistant models. [, , , ]
    • Prostate Cancer: AZD2014 inhibits tumor growth and immune cell infiltration in a genetically engineered mouse model of prostate cancer. [] Combined with castration, it shows greater efficacy than either treatment alone. []
    • Hepatocellular Carcinoma (HCC): AZD2014 displays potent antitumor effects against HCC xenografts in mice. [, ] It inhibits tumor proliferation, angiogenesis, and EMT progression, while inducing necrosis and apoptosis. [, ]
    • Meningiomas: AZD2014 has demonstrated activity in patients with recurrent or progressive grade II-III meningiomas, with a PFS-6 rate exceeding the Response Assessment in Neuro-Oncology (RANO) target of 35%. [, ]
    • Gastric Cancer: RICTOR amplification is found in a subset of advanced gastric cancer, and a RICTOR-amplified patient-derived cell line showed preferential sensitivity to AZD2014. []
Future Directions
  • Biomarker Development: Further investigation is needed to identify predictive biomarkers for AZD2014 response, such as PTEN expression, tumor genome-wide copy number analysis, and specific genetic alterations. [, ] This would allow for a more personalized approach to treatment selection.
  • Optimization of Dosing Schedules: Studies exploring the efficacy and tolerability of different dosing schedules, such as continuous vs. intermittent dosing, should be further investigated. [, , ] Intermittent dosing may provide therapeutic benefit while minimizing toxicity.
  • Combination Therapies: Given the complex signaling networks involved in cancer, combining AZD2014 with other targeted therapies or conventional chemotherapy agents remains a promising area for future research. [, , , , , , , , , , ]
  • Mechanism of Resistance: A better understanding of the mechanisms of resistance to AZD2014, such as feedback activation of signaling pathways, is crucial for developing strategies to overcome resistance and improve long-term efficacy. []
  • Immunomodulatory Effects: Further investigation of the context-dependent immunomodulatory effects of AZD2014 is needed to determine its potential in combination with immunotherapies and to manage potential immunosuppressive side effects in transplant settings. [, ]
  • Clinical Translation: Continued clinical trials are necessary to evaluate the safety and efficacy of AZD2014 in various cancer types and to identify optimal treatment strategies. [, , , , , , , , , , , , , ]

Properties

CAS Number

1009298-59-2

Product Name

Vistusertib

IUPAC Name

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide

Molecular Formula

C25H30N6O3

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1

InChI Key

JUSFANSTBFGBAF-IRXDYDNUSA-N

SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C

Solubility

Soluble in DMSO, not in water

Synonyms

3-(2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido(5,6-e)pyrimidin-7-yl)-N-methylbenzamide
AZD-2014
AZD2014
vistuserti

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.